Technical Monograph: Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
Technical Monograph: Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
The following technical guide provides an in-depth analysis of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA , a specialized amino acid derivative used in advanced peptide synthesis and medicinal chemistry.
High-Purity Reagent for Peptidomimetic Engineering [1][2]
Executive Summary
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA (CAS: 1217528-91-0) is the dicyclohexylamine (DCHA) salt of the
Chemical Identity & Structural Analysis
This compound represents a "beta-homo" amino acid, where the carbon chain is extended by one methylene unit via Arndt-Eistert homologation.[2]
-
Systematic Name: (2S,4R)-1-(tert-Butoxycarbonyl)-4-(benzyloxy)pyrrolidine-2-yl]acetic acid dicyclohexylamine salt.[2]
-
Common Name: Boc-L-
-Homohydroxyproline(OBzl) DCHA salt.[1][2][3][4][5][6][7][8] -
Molecular Formula:
(Salt form).[1] -
Molecular Weight: 516.72 g/mol .[6]
Structural Components[1][2][3][4][6][9][10][11][12]
-
Scaffold: Pyrrolidine ring derived from trans-4-hydroxy-L-proline.[2]
-
Backbone Modification: Insertion of a methylene group between the chiral center (C2) and the carboxylic acid, converting the
-amino acid to a -amino acid. -
Protection Scheme:
Physicochemical Properties[2][12][13][14][15]
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | |
| Melting Point | Typically |
| Solubility | Soluble in MeOH, DCM, DMF.[1][2] Sparingly soluble in water/ether.[2] |
| Optical Rotation | Specific rotation |
| Storage |
Synthesis & Manufacturing
The synthesis of Boc-L-beta-Homohydroxyproline(OBzl) relies on the Arndt-Eistert Homologation , a critical reaction in peptidomimetic chemistry that extends the carbon chain while preserving stereochemical integrity.[2]
Mechanistic Pathway[2][11]
-
Activation: Boc-Hyp(Bzl)-OH is activated as a mixed anhydride using isobutyl chloroformate.[2]
-
Diazotization: Reaction with diazomethane yields the
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water converts the diazoketone into the
-homo acid. -
Salt Formation: The resulting oil is treated with Dicyclohexylamine (DCHA) to precipitate the stable crystalline salt.
Figure 1: Arndt-Eistert homologation pathway for the synthesis of beta-homo amino acids.
Experimental Protocol: DCHA Salt Removal
Critical Step: DCHA salts cannot be used directly in standard coupling reactions (e.g., EDC/HOBt or HATU) because the DCHA amine will compete with the amino component, leading to side reactions and low yields.[2] The free acid must be liberated immediately prior to use.
Reagents
-
Ethyl Acetate (EtOAc)
-
10% Citric Acid (aq) or 0.5 M
-
Brine (Saturated NaCl)[2]
-
Magnesium Sulfate (
)[2]
Methodology
-
Suspension: Suspend the calculated amount of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA in Ethyl Acetate (approx. 10 mL per gram).
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 10% Citric Acid or 0.5 M
. -
Extraction: Shake vigorously until the solid dissolves completely (indicating conversion to free acid). Separate the layers.
-
Wash: Wash the organic layer (EtOAc) twice with water and once with brine to remove residual DCHA salts and acid.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Result: The resulting viscous oil or foam is the chemically active Boc-L-beta-Homohydroxyproline(OBzl)-OH free acid, ready for coupling.[2]
Figure 2: Workflow for the conversion of DCHA salt to reactive free acid.
Applications in Drug Development
Peptidomimetics & Foldamers
Incorporating
-
Proteolytic Stability: The
-peptide bond is not recognized by most endogenous proteases, significantly extending the half-life of therapeutic peptides in plasma. -
Secondary Structure:
-amino acids promote the formation of stable helices (e.g., 14-helix) that can mimic protein-protein interaction domains.[2]
Solid Phase Peptide Synthesis (SPPS)
-
Coupling: Once desalted, the free acid couples slower than
-amino acids due to steric hindrance and the flexibility of the extra methylene group.[2] High-efficiency coupling reagents (e.g., HATU, HOAt) are recommended. -
Deprotection:
-
Boc Removal: Standard TFA treatment removes the N-terminal Boc group.
-
Side Chain: The Benzyl (OBzl) ether is stable to TFA.[2] It is removed at the very end of the synthesis using HF (Hydrofluoric acid) or TFMSA (Trifluoromethanesulfonic acid), or via catalytic hydrogenation (
) if the peptide contains no sulfur.
-
Safety & Handling
-
Hazards: DCHA salts are generally irritants. The free amine (DCHA) is toxic and corrosive. Handle with gloves and eye protection.
-
Stability: The DCHA salt is highly stable and non-hygroscopic compared to the free acid.[2] Do not convert to free acid for long-term storage; generate it in situ or immediately before use.
References
-
Podlech, J., & Seebach, D. (1995).[2] "On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction." Liebigs Annalen, 1995(7), 1217-1228.[2] Link[2]
-
Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link[2]
-
ChemicalBook. (2024).[2] "Boc-L-beta-Homohydroxyproline(OBzl)-DCHA Product Properties." ChemicalBook Database.[2] Link
-
ChemPep. (2024).[2] "Boc Solid Phase Peptide Synthesis Protocols." ChemPep Technical Notes. Link
-
Sigma-Aldrich. (2024).[2][6] "Dicyclohexylammonium salts in peptide synthesis." Merck Technical Library.[2] Link
Sources
- 1. Page loading... [guidechem.com]
- 2. Boc-Cha-OH . DCHA Novabiochem 37462-62-7 [sigmaaldrich.com]
- 3. FMOC-L-BETA-HOMOLYSINE(BOC) | 203854-47-1 [chemicalbook.com]
- 4. H-b-HoTrp-OH·HCl | 339994-86-4 [chemicalbook.com]
- 5. 1217528-91-0 | Boc-L-beta-homohydroxyproline(OBzl)-DCHA | Next Peptide [nextpeptide.com]
- 6. Boc-L-Ser-OBzl | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1217832-67-1 | CAS DataBase [m.chemicalbook.com]
